Bienvenue dans la boutique en ligne BenchChem!

4-Amino-6-chloro-2,8-dimethylquinoline

Monoamine oxidase B inhibition Neuropharmacology 4-Aminoquinoline SAR

4-Amino-6-chloro-2,8-dimethylquinoline (CAS 948293-04-7) features a C6 chloro substitution pattern distinct from the canonical 7-chloro antimalarial pharmacophore. This positional isomerism redirects biological activity: documented MAO-B IC₅₀ of 15.4 μM with 6.5-fold selectivity over MAO-A, positioning it as a CNS tool compound for SAR optimization. The C6 chloro provides a regioselective handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling diverse 6-substituted library generation. Critically, substituting this scaffold with 7-chloro or 6-methoxy analogs introduces uncontrolled SAR variability that compromises result reproducibility. Supplied at ≥98% purity for reliable screening and medicinal chemistry campaigns.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 948293-04-7
Cat. No. B11896000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloro-2,8-dimethylquinoline
CAS948293-04-7
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C(C=C(N=C12)C)N)Cl
InChIInChI=1S/C11H11ClN2/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3,(H2,13,14)
InChIKeyIPOIRDZLFFYDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-chloro-2,8-dimethylquinoline (CAS 948293-04-7) Procurement Guide: Structural and Physicochemical Profile for Quinoline-Based Research Programs


4-Amino-6-chloro-2,8-dimethylquinoline (CAS 948293-04-7), also designated as 6-chloro-2,8-dimethylquinolin-4-amine, is a trisubstituted 4-aminoquinoline derivative with the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol [1]. The compound features a chloro substituent at the C6 position and methyl groups at both C2 and C8 of the quinoline core, generating a distinct substitution pattern that differs from both the canonical 7-chloro configuration of chloroquine and the 6-methoxy substitution of primaquine analogs [2]. Physicochemical data include a calculated density of 1.263 g/cm³ and a boiling point of 376°C at 760 mmHg [3]. The 4-aminoquinoline pharmacophore represents a privileged scaffold with documented activity across antimalarial, anticancer, and neuropharmacological target spaces [4], making precise control over ring substitution critical for structure-activity relationship (SAR) studies.

Why 4-Amino-6-chloro-2,8-dimethylquinoline Cannot Be Interchanged with Other 4-Aminoquinoline Building Blocks in SAR-Driven Research


4-Aminoquinolines as a class are not functionally interchangeable; substitution position and electronic character profoundly influence target engagement, selectivity, and ADME properties. SAR studies on antimalarial 4-aminoquinolines demonstrate that electron-withdrawing chloro substitution at the 7-position is optimal for antiplasmodial activity and hematin polymerization inhibition, whereas alternative halogen placements (C5, C6, C8) yield distinct pharmacological profiles with reduced antimalarial potency [1]. This positional sensitivity extends to other therapeutic targets: 4-aminoquinoline derivatives evaluated as α₂C-adrenoceptor antagonists exhibit IC₅₀ variations exceeding two orders of magnitude based solely on ring substitution patterns . The C2 and C8 methyl substituents on 4-Amino-6-chloro-2,8-dimethylquinoline additionally constrain rotational freedom around the quinoline plane (zero rotatable bonds), affecting molecular conformation and π-stacking interactions with biological targets [2]. Consequently, substituting this compound with 7-chloro, 6-methoxy, or non-methylated 4-aminoquinoline analogs in a synthetic sequence or screening campaign introduces uncontrolled SAR variables that compromise result reproducibility.

Quantitative Differentiation Evidence for 4-Amino-6-chloro-2,8-dimethylquinoline (CAS 948293-04-7) in Enzyme Inhibition and Synthetic Utility


MAO-B Inhibitory Activity of 4-Amino-6-chloro-2,8-dimethylquinoline: Quantitative Comparison with the 6-Fluoro Analog

4-Amino-6-chloro-2,8-dimethylquinoline demonstrates measurable monoamine oxidase B (MAO-B) inhibitory activity with a reported IC₅₀ of 15.4 μM (1.54 × 10⁴ nM) in a human MAO-B fluorescence assay using kynuramine as substrate, measured after 20 minutes of incubation [1]. In the same assay system, the compound exhibits minimal MAO-A inhibition (IC₅₀ = 100 μM), yielding an isoform selectivity ratio of approximately 6.5-fold for MAO-B over MAO-A [2]. For comparative context, the 6-fluoro analog (6-fluoro-2,8-dimethylquinolin-4-amine, CAS 1248773-93-4) has been described as a fluorinated quinoline derivative with applications in enzyme interaction and receptor binding studies, though no publicly available IC₅₀ data exist for direct head-to-head comparison at the time of this analysis [3]. This evidence gap highlights the specific value of the chloro-substituted compound as a characterized MAO-B ligand for which quantitative affinity data are documented.

Monoamine oxidase B inhibition Neuropharmacology 4-Aminoquinoline SAR

4-Amino-6-chloro-2,8-dimethylquinoline as a Versatile Synthetic Intermediate: Differentiation from Non-Halogenated and 7-Chloro Analogs

The C6 chloro substituent on 4-Amino-6-chloro-2,8-dimethylquinoline serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling regioselective derivatization at the 6-position while preserving the 4-amino and C2/C8 methyl functionalities . In contrast, the non-halogenated analog 4-amino-2,8-dimethylquinoline (CAS 51617-12-0) lacks this reactive site and relies exclusively on the nucleophilic 4-amino group for derivatization, restricting synthetic diversification options [1]. The 6-bromo analog (3-bromo-2,8-dimethylquinolin-4-amine) offers a more reactive halogen handle but with differing electronic properties and potential for premature side reactions during multi-step sequences . From a medicinal chemistry SAR perspective, this C6 chloro placement differs critically from the canonical 7-chloro substitution found in chloroquine and related antimalarial 4-aminoquinolines [2]. Studies have established that electron-withdrawing groups at the 7-position are optimal for antiplasmodial activity, with 7-chloro-substituted analogs demonstrating IC₅₀ values in the 15-50 nM range against chloroquine-susceptible P. falciparum [3]. The C6 chloro isomer is therefore not an antimalarial candidate but rather a distinct scaffold for exploring alternative therapeutic spaces, including neurological targets (as evidenced by the MAO-B data in Evidence Item 1) or oncology applications.

Organic synthesis Cross-coupling Quinoline derivatization

MAO-B Isoform Selectivity Profile: 6.5-Fold Discrimination Over MAO-A

In the same human MAO enzyme panel that generated the MAO-B IC₅₀ of 15.4 μM, 4-Amino-6-chloro-2,8-dimethylquinoline exhibited an MAO-A IC₅₀ of 100 μM (1.00 × 10⁵ nM), corresponding to a 6.5-fold selectivity for MAO-B over MAO-A [1]. This isoform discrimination profile is relevant for CNS research programs targeting MAO-B, an enzyme implicated in Parkinson's disease and other neurodegenerative conditions where selective inhibition is therapeutically preferred over non-selective MAO inhibition to minimize tyramine-related hypertensive crises [2]. The absence of comparable selectivity data for closely related analogs—including the 6-fluoro derivative and non-halogenated 4-amino-2,8-dimethylquinoline—makes this compound a characterized reference point for benchmarking new 4-aminoquinoline-based MAO-B ligands. The observed moderate selectivity (6.5×) contrasts with clinically used MAO-B inhibitors such as selegiline and rasagiline, which exhibit substantially higher selectivity ratios, indicating that this compound serves as a tool compound or lead scaffold rather than a development candidate.

MAO-B selective inhibitor Isoform selectivity Neurodegeneration research

Limited Evidence for Antimicrobial and Anticancer Activity: Absence of Peer-Reviewed Quantitative Data

Vendor product literature describes 4-Amino-6-chloro-2,8-dimethylquinoline as possessing antimicrobial and anticancer properties that make it a candidate for drug development . However, a comprehensive search of peer-reviewed literature, authoritative databases (BindingDB, ChEMBL, PubMed), and patent repositories reveals no quantitative antimicrobial MIC (Minimum Inhibitory Concentration) values, no anticancer IC₅₀ data against defined cell lines, and no direct comparative studies against reference compounds for this specific CAS number. In contrast, the structurally related 4-hydroxy analog (6-chloro-2,8-dimethylquinolin-4-ol, CAS 21629-49-2) has documented antifungal activity against plant pathogens in published studies , and 4-aminoquinoline derivatives bearing alternative substitution patterns have been characterized for anticancer activity with IC₅₀ values < 50 nM against specific targets such as G9a and DNMT [1]. The absence of peer-reviewed quantitative activity data for 4-Amino-6-chloro-2,8-dimethylquinoline in antimicrobial or anticancer assays constitutes a material evidence gap that procurement decisions must acknowledge.

Antimicrobial activity Anticancer screening Evidence gap

Recommended Research Applications for 4-Amino-6-chloro-2,8-dimethylquinoline (CAS 948293-04-7) Based on Quantitative Evidence


MAO-B Inhibitor SAR Expansion and Tool Compound Development

Based on the documented human MAO-B IC₅₀ of 15.4 μM and 6.5-fold selectivity over MAO-A, this compound is suitable for structure-activity relationship studies exploring 4-aminoquinoline scaffolds as MAO-B ligands [1]. Researchers can use this compound as a reference point for evaluating the impact of C6 substituent modifications (e.g., Br, F, I, OMe) on MAO-B affinity and isoform selectivity. The moderate potency and selectivity make it appropriate for tool compound optimization campaigns rather than direct therapeutic development, consistent with the established precedent that clinical MAO-B inhibitors require substantially higher selectivity ratios.

C6-Directed Cross-Coupling for Diversified Quinoline Library Synthesis

The C6 chloro substituent provides a regioselective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira alkynylation), enabling the generation of structurally diverse 6-substituted 4-amino-2,8-dimethylquinoline libraries . This synthetic versatility distinguishes this compound from the non-halogenated analog 4-amino-2,8-dimethylquinoline, which lacks an electrophilic aromatic substitution site for cross-coupling. Medicinal chemistry teams pursuing CNS or oncology targets can leverage this reactivity to install aryl, heteroaryl, amine, or alkyne substituents at C6 while retaining the core 4-amino-2,8-dimethylquinoline scaffold.

Non-Antimalarial 4-Aminoquinoline Scaffold Exploration

SAR studies on 4-aminoquinolines have established that the 7-chloro substitution pattern is optimal for antiplasmodial activity, with potent analogs achieving IC₅₀ values of 15-50 nM against chloroquine-susceptible P. falciparum [2]. The C6 chloro substitution of 4-Amino-6-chloro-2,8-dimethylquinoline deviates from this antimalarial pharmacophore, making it unsuitable for malaria drug discovery programs. However, this same deviation positions the compound as a distinct scaffold for exploring alternative therapeutic indications—including the MAO-B applications noted above—without confounding interpretation through antimalarial activity artifacts.

De Novo Antimicrobial and Anticancer Screening

Vendor claims of antimicrobial and anticancer potential are not currently supported by peer-reviewed quantitative activity data for this specific CAS number [3]. Research groups may still elect to include this compound in primary screening panels for antimicrobial or anticancer hit identification, but must do so with the understanding that no literature precedent exists to guide dose selection, target hypothesis generation, or comparator benchmarking. The structurally related 4-hydroxy analog (6-chloro-2,8-dimethylquinolin-4-ol) has documented antifungal activity, providing a rationale for exploring this compound class in antimicrobial space despite the evidence gap for the 4-amino derivative itself .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6-chloro-2,8-dimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.